Molecular Identity: Exact Mass Differentiation from the Dibutylsulfamoyl Analog
The target compound possesses a monoisotopic mass of 324.0993 Da (C₁₃H₁₆N₄O₄S), which is 100.2 Da lower than the closest commercially catalogued analog, 4-(dibutylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (C₁₉H₂₈N₄O₄S, monoisotopic mass 424.1934 Da) . This mass difference is readily resolvable by LC-MS or high-resolution mass spectrometry, providing unambiguous identity confirmation .
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 324.0993 Da (C₁₃H₁₆N₄O₄S) |
| Comparator Or Baseline | 4-(Dibutylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide: 424.1934 Da (C₁₉H₂₈N₄O₄S) |
| Quantified Difference | Δ = 100.2 Da (approximately 24% lower mass for the target compound) |
| Conditions | Calculated exact mass from molecular formula; verified by standard HRMS methods. |
Why This Matters
The large mass difference ensures that the target compound cannot be mistaken for its dibutylsulfamoyl analog in any mass spectrometry-based assay, which is critical for laboratory inventory integrity and experimental reproducibility.
